molecular formula C5H12N2O B11821766 N-(2,2-dimethylpropyl)nitrous amide

N-(2,2-dimethylpropyl)nitrous amide

Cat. No.: B11821766
M. Wt: 116.16 g/mol
InChI Key: DLJZSICXWUIFGB-UHFFFAOYSA-N
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Description

Classification and General Structural Characteristics of N-Nitrosamines

N-nitrosamines are broadly classified based on the nature of the organic substituents attached to the amine nitrogen. The general structure is R¹R²N-N=O, where R¹ and R² can be alkyl, aryl, or other organic groups. hawaii.edu The geometry of the N-N=O functional group is a key structural feature, and the bond between the two nitrogen atoms has a partial double bond character, which can lead to restricted rotation and the potential for cis/trans isomerism. nih.gov

N-(2,2-dimethylpropyl)nitrous amide is a dialkyl nitrosamine (B1359907). Its structure consists of a neopentyl group (2,2-dimethylpropyl) and a hydrogen atom attached to one nitrogen, which is then bonded to the nitroso group. The presence of the bulky neopentyl group likely influences its steric and electronic properties.

N-nitrosamines can be formed from the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrous acid (HNO₂), which can be formed from nitrites under acidic conditions. pharmaffiliates.com This reaction is a significant pathway for the formation of N-nitrosamines in various environmental and biological systems.

Research Significance of N-Nitrosamines in Chemical Science and Environmental Chemistry

The study of N-nitrosamines is of paramount importance in both chemical science and environmental chemistry primarily due to their classification as probable human carcinogens. echemi.comsynzeal.com This has driven extensive research into their mechanisms of toxicity, formation pathways, and detection methods.

In chemical science, N-nitrosamines are investigated for their unique chemical reactivity. pharmaffiliates.com Their study has contributed to a deeper understanding of reaction mechanisms, including electrophilic and nucleophilic attacks, as well as their photochemical behavior.

From an environmental perspective, N-nitrosamines are recognized as significant contaminants in water, soil, and air. echemi.compharmaffiliates.com They can be formed during water treatment processes, such as chloramination, and are found in various food products, tobacco smoke, and industrial effluents. pharmaffiliates.comanaxlab.com The persistence and potential for bioaccumulation of some N-nitrosamines make them a long-term environmental concern. echemi.com

Historical Context of N-Nitrosamine Research and Discovery

The history of N-nitrosamine research dates back to the 19th century, with initial observations of their chemical synthesis. anaxlab.com However, their significance as a major area of scientific concern began in the mid-20th century. In 1956, John Barnes and Peter Magee published a seminal paper demonstrating that N-nitrosodimethylamine (NDMA) could induce liver tumors in rats. anaxlab.com This discovery sparked decades of research into the carcinogenicity of a wide range of N-nitrosamine compounds.

Throughout the 1960s and 1970s, analytical methods were developed that allowed for the detection of trace levels of N-nitrosamines in various matrices, leading to their identification in food, beverages, and industrial products. mdpi.com This period also saw the elucidation of the metabolic activation of N-nitrosamines to electrophilic species that can alkylate DNA, providing a mechanistic basis for their carcinogenicity. anaxlab.com The growing body of evidence led to regulatory actions worldwide to limit human exposure to these compounds. The discovery of N-nitrosamine impurities in pharmaceuticals in the late 2010s brought renewed attention to this class of compounds. pharmaffiliates.com

Data on Representative N-Nitrosamines

Due to the limited availability of specific experimental data for this compound, the following tables present information for some well-studied N-nitrosamines to provide context on the general properties of this class of compounds.

Table 1: Physical and Chemical Properties of Selected N-Nitrosamines

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
N-Nitrosodimethylamine (NDMA)62-75-9C₂H₆N₂O74.08151-153
N-Nitrosodiethylamine (NDEA)55-18-5C₄H₁₀N₂O102.14177
N-Nitrosodi-n-propylamine (NDPA)621-64-7C₆H₁₄N₂O130.19206
N-Nitrosopiperidine (NPIP)100-75-4C₅H₁₀N₂O114.15217-220

Data sourced from publicly available chemical databases.

Table 2: Research Focus on Selected N-Nitrosamines

Compound NamePrimary Research Area(s)Key Findings
N-Nitrosodimethylamine (NDMA)Water contamination, food safety, toxicologyFormation during water disinfection, potent hepatocarcinogen. echemi.com
N-Nitrosodiethylamine (NDEA)Carcinogenesis, pharmaceutical impuritiesInduces tumors in various organs, found as an impurity in some medications. pharmaffiliates.com
N-Nitrosodi-n-propylamine (NDPA)Toxicology, environmental monitoringUsed in research to study structure-activity relationships of carcinogenic nitrosamines.
N-Nitrosopiperidine (NPIP)Food science, tobacco researchFound in cured meats and tobacco smoke.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)nitrous amide

InChI

InChI=1S/C5H12N2O/c1-5(2,3)4-6-7-8/h4H2,1-3H3,(H,6,8)

InChI Key

DLJZSICXWUIFGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNN=O

Origin of Product

United States

Synthetic Methodologies and Formation Mechanisms of N 2,2 Dimethylpropyl Nitrous Amide

Deliberate Synthesis Routes

The most direct approach to synthesizing N-(2,2-dimethylpropyl)nitrous amide is through the intentional introduction of a nitroso group onto the nitrogen atom of N-(2,2-dimethylpropyl)amine. This can be accomplished using several nitrosating agents and strategies.

Nitrosation of N-(2,2-dimethylpropyl)amine

The foundational method for producing this compound is the nitrosation of its secondary amine precursor, N-(2,2-dimethylpropyl)amine. This reaction introduces a nitroso functional group (-N=O) to the amine nitrogen.

A common and traditional method for N-nitrosation involves the in-situ formation of nitrous acid (HNO₂) from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong acid. While effective for many secondary amines, the direct use of aqueous nitrous acid can be less efficient for secondary amides and related compounds with electron-withdrawing groups due to their lower reactivity. sci-hub.se Side reactions such as acid-catalyzed hydrolysis can also occur. sci-hub.se To circumvent these issues, alternative conditions such as using sodium nitrite in neat organic acids like acetic acid/acetic anhydride (B1165640) or formic acid have been employed for the N-nitrosation of amides. sci-hub.se

Reagent SystemDescription
Sodium Nitrite / Strong AcidGenerates nitrous acid in situ for direct nitrosation.
Sodium Nitrite / Organic AcidUsed for less reactive substrates to avoid aqueous conditions and side reactions.

More potent nitrosating agents can be utilized, particularly for less reactive precursors. These agents are often employed in organic solvents. Examples of such agents include nitrosyl halides (e.g., NOCl) and nitrosonium salts (e.g., NOBF₄). sci-hub.se These reagents are highly efficient for the N-nitrosation of secondary amides. sci-hub.se For instance, the synthesis of nitrosamides has been successfully achieved using excess NOBF₄ in dichloromethane (B109758) in the presence of triethylamine (B128534) at low temperatures. sci-hub.se Another approach involves the use of a stable and soluble complex, [NO+·Crown·H(NO₃)₂⁻], which acts as a source of the nitrosonium ion (NO⁺) under mild and homogeneous conditions. organic-chemistry.org

Nitrosating AgentSolventConditions
Nitrosonium tetrafluoroborate (B81430) (NOBF₄)DichloromethaneIn the presence of triethylamine at 0 °C. sci-hub.se
Nitrosyl chloride (NOCl)Organic SolventsEffective for N-nitrosation of secondary amides. sci-hub.se
[NO+·Crown·H(NO₃)₂⁻]DichloromethaneMild and homogeneous conditions. organic-chemistry.org

Both catalytic and stoichiometric methods have been developed for N-nitrosation reactions. Stoichiometric approaches often rely on classical reagents like sodium nitrite in combination with various acids or oxidants in organic solvents under mild conditions. sci-hub.se Catalytic methods offer an alternative, for example, an iodide-catalyzed process has been developed to synthesize N-nitrosamines from amines and nitromethane (B149229) using tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.org This method is noted for its use of inexpensive and commercially available catalysts and oxidants, broad substrate scope, and operational simplicity. organic-chemistry.org

Formation from Alternative N-Substituted Precursors Bearing the 2,2-dimethylpropyl Group

While direct nitrosation of the corresponding amine is the most straightforward route, this compound could potentially be formed from other precursors that already contain the 2,2-dimethylpropyl moiety attached to a nitrogen atom.

The formation of N-nitroso compounds can also occur through the oxidation of certain nitrogen-containing compounds. For example, the reaction of secondary amines with peroxynitrite has been shown to produce both N-nitrosamines and N-nitramines. nih.gov The proposed mechanism involves a one-electron oxidation of the secondary amine by peroxynitrite to form an amino radical, which then reacts with nitric oxide or nitrogen dioxide to yield the corresponding nitroso or nitro compound. nih.gov While this specific reaction has been studied with morpholine, the underlying principle of amino radical formation and subsequent reaction with nitrosating species could be applicable to N-(2,2-dimethylpropyl)amine under similar oxidative conditions. nih.gov

Rearrangement Reactions (e.g., Beckmann-type or related transformations to form N-N=O)

The formation of the N-nitroso group (N-N=O) in aliphatic amides like this compound via rearrangement reactions is not a standard synthetic route. The Beckmann rearrangement, for instance, is a well-known transformation of an oxime into a substituted amide and does not create an N-nitroso functionality.

A more relevant, though distinct, reaction involving a nitroso group is the Fischer-Hepp rearrangement. wikipedia.orgwikiwand.com This reaction involves the acid-catalyzed intramolecular rearrangement of an aromatic N-nitrosamine to a C-nitroso aniline, where the nitroso group migrates from the nitrogen atom to an ortho or para position on the aromatic ring. wikipedia.orgrsc.orgsci-hub.se The mechanism is believed to be intramolecular, proceeding through the protonated nitrosamine (B1359907). rsc.org However, the Fischer-Hepp rearrangement is specific to aromatic nitrosamines and does not apply to the synthesis of aliphatic N-nitrosamides like this compound. sci-hub.sersc.org Therefore, the direct synthesis of this target compound through a common named rearrangement reaction is not a conventional or documented pathway.

Transnitrosation Reactions

Transnitrosation is a chemical reaction where a nitroso group is transferred from one molecule (the nitrosating agent) to another. This provides a potential pathway for the synthesis of this compound from its corresponding amide precursor, N-(2,2-dimethylpropyl)acetamide. In this process, a suitable N-nitroso compound acts as the donor of the nitrosonium ion (NO⁺) or a related electrophilic species.

N-nitrososulfonamides have been developed as effective reagents for transnitrosation under mild conditions. organic-chemistry.org These reagents can transfer their nitroso group to various substrates, including secondary amines, with high functional group tolerance. organic-chemistry.org Similarly, other N-nitrosamines can transfer their NO group to a suitable acceptor molecule, sometimes without the nitroso group becoming kinetically free. rsc.orgnih.gov The reaction can be catalyzed by species like thiocyanate (B1210189). nih.gov For the synthesis of the target compound, this would involve the reaction:

N-(2,2-dimethylpropyl)acetamide + Nitrosating Agent → this compound + Byproduct

The efficiency of such a reaction would depend on the reactivity of both the amide and the chosen transnitrosation agent.

Unintentional and Incidental Formation Mechanisms

N-nitroso compounds can form unintentionally in various environmental matrices when precursor compounds react with nitrosating agents generated from anthropogenic or natural sources.

Formation in Aqueous Systems

Disinfection By-Product Formation (e.g., during chloramination or ozonation)

N-nitroso compounds are recognized as a class of nitrogenous disinfection byproducts (N-DBPs) that can form during water treatment. engineering.org.cnnih.govresearchgate.net While much of the research has focused on N-nitrosodimethylamine (NDMA), the underlying chemical principles can be applied to the potential formation of this compound.

During chloramination, the reaction of monochloramine with secondary or tertiary amines is a primary pathway for nitrosamine formation. researchgate.netnih.gov The amide N-(2,2-dimethylpropyl)acetamide or the corresponding amine, neopentylamine, could serve as precursors. engineering.org.cnnih.gov Low molecular weight, non-ionic precursors are often difficult to remove with conventional water treatment processes like coagulation, making them available for reaction. nih.gov

Ozonation is another disinfection process that can lead to the formation of N-nitrosamines. nih.gov The reaction of ozone with certain amine precursors can generate nitrosamines, with the reaction yield potentially influenced by pH.

The table below summarizes findings on NDMA formation from precursors during disinfection, illustrating the conditions under which a structurally related compound like this compound could potentially form.

DisinfectantPrecursor TypeKey Factors Influencing FormationReference
Chloramine Secondary/Tertiary Amines, Quaternary Ammonium Compounds digitellinc.comPresence of amine precursors, disinfectant dose, contact time, pH, temperature. nih.gov nih.govdigitellinc.com
Ozone Amines (e.g., Dimethylamine)Oxidant exposure, pH, precursor concentration. Pre-ozonation can sometimes reduce subsequent NDMA formation during chloramination. nih.gov nih.gov
Chlorine Amines, some herbicidesGenerally lower formation potential than chloramines, but can still occur. nih.gov nih.gov
Reactions Involving Nitrosatable Amines and Nitrites in Water Bodies

The formation of N-nitroso compounds can occur in natural water bodies containing both nitrosatable precursors and nitrite (NO₂⁻). nih.govusgs.gov The primary precursor for this compound would be N-(2,2-dimethylpropyl)acetamide or its parent amine, neopentylamine. Nitrite can be present in water due to nitrification, a microbial process that oxidizes ammonia (B1221849) to nitrite and then nitrate (B79036), or from agricultural runoff and wastewater discharge. epa.govepa.gov

The nitrosation reaction is typically acid-catalyzed, where nitrite is converted to a more potent nitrosating agent like nitrous anhydride (N₂O₃). epa.gov The reaction rate is often maximal around pH 3.3. epa.gov Under such conditions, the amine/amide precursor can react with the nitrosating agent to form the N-nitroso compound. While the open waters of lakes and rivers may not have a sufficiently low pH, specific microenvironments could facilitate such reactions. Certain species like thiocyanate can enhance the rate of nitrosation. nih.gov

Atmospheric Formation Pathways

N-nitroso compounds can be formed in the atmosphere through gas-phase reactions of precursors with pollutants. epa.gov Volatile amines, which can be emitted from industrial sources, agriculture, and animal husbandry, are key precursors. rsc.org

The atmospheric oxidation of amines by hydroxyl radicals (•OH) in the presence of nitrogen oxides (NOx) can lead to the formation of nitrosamines and other products like nitramines and amides. rsc.orgdocumentsdelivered.comacs.org A potential pathway for the formation of this compound in the atmosphere would involve the reaction of its volatile precursor, likely neopentylamine, with atmospheric oxidants and NOx.

The table below outlines general conditions for nitrosamine formation in a simulated atmosphere, based on data for dimethylamine (B145610), providing a model for how this compound might form.

ConditionReactantsProduct/RateReference
Polluted Room Air Amine (1.0 ppm), Nitrous Acid (0.5 ppm), NO (2.0 ppm), NO₂ (2.0 ppm)4%/Min Conversion to N-Nitrosodimethylamine epa.gov
Hypothetical Polluted Atmosphere Amine (1 ppb), Nitrous Acid (50 ppb), NO (200 ppb), NO₂ (20 ppb)Calculated 6%/Hour Conversion to Nitrosamine epa.gov

While these pathways can lead to the formation of nitrosamines, these compounds are also susceptible to rapid degradation in the atmosphere, particularly by photolysis during the daytime. documentsdelivered.com

Reactions with Nitrogen Oxides (NOx)

The reaction rate and yield can be influenced by various factors, including the basicity of the amine, the concentration of the nitrosating agent, pH, and the presence of catalysts or inhibitors. For instance, the nitrosation of amides can be carried out using sodium nitrite in the presence of an organic acid like acetic acid. sci-hub.se It has also been noted that the use of polyol solvents like ethylene (B1197577) glycol and glycerine can increase the rate and yield of nitrosamine formation from amides when heated with sodium nitrite. nih.gov This is hypothesized to occur through the formation of nitrite esters which then rapidly nitrosate the amine. nih.gov

Table 1: Factors Influencing Nitrosamine Formation from Amines and NOx Derivatives

FactorInfluence on N-Nitrosamine Formation
Amine Structure Secondary amines are direct precursors. Tertiary amines can also undergo nitrosation. bioanalysis-zone.com
Nitrosating Agent Nitrous acid (HNO2) is a primary nitrosating agent, often formed from NOx. sci-hub.se
pH The rate of nitrosation is pH-dependent.
Temperature Elevated temperatures can influence reaction rates.
Solvent Polyol solvents can enhance the reaction rate and yield. nih.gov
Catalysts/Inhibitors Various substances can catalyze or inhibit the nitrosation reaction.
Photo-Oxidation Processes

Atmospheric degradation of amines can lead to the formation of various products, including nitrosamines and nitramines. bellona.org This degradation is often initiated by reactions with hydroxyl (OH) radicals during the day and nitrate (NO3) radicals or ozone (O3) at night. bellona.org The abstraction of a hydrogen atom from the amino group of an amine by these radicals can initiate a series of reactions that may lead to the formation of N-nitroso compounds. bellona.org

While direct photolysis of amines in the water wash section of industrial processes like post-combustion CO2 capture (PCCC) may not be the primary removal mechanism, their reaction with oxidants such as OH radicals is significant. researchgate.net The specific pathways and yields for the formation of this compound through photo-oxidation are not extensively detailed in the available literature, but the general principles of atmospheric amine degradation suggest it as a potential formation route.

Formation during Industrial Processes

The formation of this compound can occur as an unintended byproduct in various industrial settings, particularly those involving amines and nitrogen oxides.

Degradation of Amine-Based Solvents in CO2 Capture Systems

Amine-based solvents are widely used in post-combustion CO2 capture technologies. researchgate.nethw.ac.uk However, these amines can degrade under the process conditions, which typically involve elevated temperatures and the presence of oxygen and other flue gas components like NOx. researchgate.nethw.ac.uk This degradation can lead to the formation of a variety of byproducts, including nitrosamines. hw.ac.ukforcetechnology.com

Two primary degradation pathways are recognized: thermal degradation and oxidative degradation. hw.ac.uk Oxidative degradation, occurring in the absorber and cross-exchanger, is a key concern for the formation of nitrosamines. hw.ac.uk The presence of oxygen in the flue gas, typically at concentrations of 3-5%, contributes to this degradation. hw.ac.uk While specific studies on the formation of this compound in these systems are limited, the general understanding of amine degradation chemistry suggests that if a corresponding secondary amine is present as a degradation product, it could react with NOx to form the nitrosamide.

Table 2: Conditions Favoring Nitrosamine Formation in CO2 Capture

ParameterCondition
Temperature Elevated temperatures (40-145°C) in the absorber and cross-exchanger. hw.ac.uk
Oxygen Concentration Presence of 3-5% O2 in flue gas. hw.ac.uk
NOx Presence NOx in flue gas acts as a precursor to nitrosating agents. hw.ac.uk
Amine Degradation Formation of secondary amine degradation products. forcetechnology.com
Trace Formation from Raw Materials and Chemical Intermediates

The presence of N-nitroso compounds as impurities in pharmaceutical products and other chemicals has become a significant concern. bioanalysis-zone.comresearchgate.netnih.gov These impurities can arise from the reaction of secondary or tertiary amines present in raw materials or as intermediates with nitrosating agents during the manufacturing process. bioanalysis-zone.comresearchgate.net

The formation of nitrosamine impurities can occur under acidic conditions when a source of nitrite is present. researchgate.net Even trace amounts of secondary amines in starting materials or solvents can lead to the formation of the corresponding N-nitroso derivative if conditions are favorable. Therefore, the potential for the formation of this compound exists if the corresponding secondary amine, N-(2,2-dimethylpropyl)amine, is present as an impurity in raw materials or is formed as an intermediate in a chemical process that also involves nitrosating agents.

Endogenous and Exogenous Formation Pathways in Broader Chemical Systems

The formation of N-nitroso compounds is not limited to industrial settings and can occur in biological and environmental systems.

Endogenous formation refers to the synthesis of these compounds within a living organism. dfg.de This can happen when ingested or inhaled amines react with nitrites present in the body, for example, in the acidic environment of the stomach. dfg.de While specific studies on the endogenous formation of this compound are not available, the general principle of endogenous nitrosation is well-established for other amines. dfg.de

Exogenous formation occurs outside of a living organism. This encompasses the formation pathways discussed previously, such as in industrial processes and atmospheric reactions. The presence of precursor amines and nitrosating agents in the environment can lead to the formation of N-nitroso compounds.

Chemical Reactivity, Degradation Pathways, and Transformation Chemistry of N 2,2 Dimethylpropyl Nitrous Amide

Oxidative Transformations

The nitrogen center of N-(2,2-dimethylpropyl)nitrous amide can undergo oxidation to yield various products, most notably N-nitramines. The specific outcomes of these oxidative processes are highly dependent on the nature of the oxidizing agent employed.

Formation of Corresponding N-Nitramines

The oxidation of N-nitrosamines to their corresponding N-nitramines is a well-established transformation. nih.gov For this compound, this conversion results in the formation of N-nitro-N-(2,2-dimethylpropyl)amine. This transformation can be achieved using potent oxidizing agents such as peroxytrifluoroacetic acid or nitric acid. nih.gov

The mechanism of oxidation with peroxy acids involves the direct attack of the peroxy acid on the nitroso group, leading to the formation of the nitramine. In contrast, the reaction with nitric acid can proceed through a more complex mechanism involving the exchange of the nitroso group with a nitro group. nih.gov The steric bulk of the neopentyl group in this compound is expected to influence the rate of these oxidation reactions, potentially slowing them down compared to less sterically hindered nitrosamines.

Reactive nitrogen species, such as those derived from peroxynitrite, can also lead to the formation of both N-nitrosamines and N-nitramines. sci-hub.se The reaction of secondary amines with peroxynitrite can generate amino radicals which then react with nitric oxide or nitrogen dioxide to yield the corresponding nitroso and nitro derivatives, respectively. sci-hub.se

Pathways to Other Oxygenated Products

Beyond the formation of N-nitramines, oxidative conditions can lead to other transformation products. The specific pathways and resulting products are influenced by the reaction conditions and the oxidizing species present. For instance, hydroxyl radical oxidation, a key process in advanced oxidation processes for water treatment, predominantly occurs via hydrogen atom abstraction from the alkyl groups of nitrosamines. nih.gov For this compound, this could lead to the formation of hydroxylated or further oxidized species at the neopentyl group. The rate of hydroxyl radical attack is generally observed to increase with the size and number of methylene (B1212753) groups in the nitrosamine (B1359907) structure. nih.gov

Denitrosation Reactions

Denitrosation, the cleavage of the N-NO bond, is a characteristic reaction of N-nitrosamines and represents a significant degradation pathway for this compound. This process can be initiated under acidic conditions and is often accelerated by the presence of nucleophiles.

Acid-Catalyzed Denitrosation to Secondary Amines

In acidic media, this compound can undergo denitrosation to yield the corresponding secondary amine, 2,2-dimethylpropan-1-amine. The generally accepted mechanism involves the protonation of the nitrosamine, which makes the nitroso group a better leaving group. nih.gov The protonated nitrosamine is then susceptible to attack by a nucleophile, which can be a solvent molecule or another species present in the reaction mixture, leading to the cleavage of the N-N bond. nih.gov

The rate of acid-catalyzed denitrosation can be influenced by the steric environment around the nitrogen atom. For sterically hindered nitrosamines, the rate-determining step can shift from the nucleophilic attack to the initial protonation of the nitrosamine. rsc.org

Nucleophile-Assisted Denitrosation (e.g., with bromide, thiocyanate)

The rate of acid-catalyzed denitrosation can be significantly enhanced by the presence of certain nucleophiles, with bromide (Br⁻) and thiocyanate (B1210189) (SCN⁻) ions being particularly effective catalysts. nih.govcapes.gov.br These nucleophiles attack the protonated nitrosamine, facilitating the departure of the nitroso group as a nitrosyl halide or nitrosyl thiocyanate. sci-hub.se

CatalystRelative Reactivity
ThioureaHigh
ThiocyanateHigh
BromideModerate

Table 1: Relative Catalytic Activity of Nucleophiles in N-Nitrosamine Denitrosation. This table provides a qualitative comparison of the catalytic efficiency of common nucleophiles in promoting the acid-catalyzed denitrosation of N-nitrosamines. The actual rates are dependent on specific reaction conditions and the nitrosamine substrate.

Photolytic Degradation Processes

This compound is susceptible to degradation upon exposure to ultraviolet (UV) radiation. The primary photochemical process involves the cleavage of the weakest bond in the molecule, the N-N bond. nih.govnih.gov

UV irradiation of N-nitrosamines leads to the homolytic cleavage of the N-nitroso bond, generating an aminyl radical and a nitric oxide radical. capes.gov.brnih.govnih.gov In the case of this compound, this would produce the N-(2,2-dimethylpropyl)aminyl radical and nitric oxide.

These initial radical species can then undergo a variety of secondary reactions, leading to a complex mixture of final products. The specific product distribution is dependent on factors such as the solvent, the presence of oxygen, and the pH of the medium. In aqueous solutions, the photolysis of N-nitrosamines can lead to the formation of the corresponding secondary amine, as well as various nitrogen-containing inorganic species. rsc.orgnih.gov The presence of oxygen can lead to the formation of nitramines and other oxidized products. nih.gov

The steric bulk of the 2,2-dimethylpropyl group can influence the subsequent reactions of the initially formed aminyl radical, potentially favoring certain pathways over others compared to less hindered nitrosamines.

ParameterEffect on Photolytic Degradation
UV Wavelength Shorter wavelengths are generally more effective.
Solvent Can influence radical lifetimes and secondary reactions.
Presence of Oxygen Can lead to the formation of nitramines and other oxidation products.
pH Can affect the stability of intermediates and final products.

Table 2: Factors Influencing the Photolytic Degradation of N-Nitrosamines. This table summarizes key parameters that affect the rate and outcome of the photolytic degradation of N-nitrosamines.

Direct UV Photolysis Mechanisms and Kinetics

The direct photolysis of N-nitrosamines upon exposure to ultraviolet (UV) light is a primary degradation pathway. For instance, the UV photolysis of NDMA has been extensively studied and is understood to proceed through multiple major pathways. nih.gov One significant mechanism involves the homolytic cleavage of the nitrogen-nitrogen (N-N) bond, which results in the formation of an aminium radical and a nitric oxide radical. nih.gov Another pathway is the heterolytic photocleavage of the N-N bond, which is facilitated by water molecules and leads to the formation of dimethylamine (B145610) and nitrous acid. nih.gov In the presence of dissolved oxygen, a third pathway can occur, yielding N-methylidenemethylamine, a nitric oxide radical, and a superoxide (B77818) anion radical. nih.gov

The kinetics of this degradation process are typically observed to follow pseudo-first-order kinetics. This means that the rate of the reaction appears to be dependent on the concentration of only one reactant, in this case, the N-nitrosamine, even though other reactants like photons are involved.

Influence of Wavelength, Light Intensity, and pH on Photodegradation

The efficiency of N-nitrosamine photodegradation is significantly influenced by several environmental factors.

Wavelength: The wavelength of the UV light plays a critical role. Studies on NDMA have shown that different wavelengths result in varying degradation efficiencies. For example, a 222-nm excimer lamp and a filtered medium pressure mercury lamp (230-270 nm) have demonstrated significantly higher degradation efficiency for NDMA compared to a conventional 254-nm low-pressure mercury lamp. psu.edu This is attributed to the molar absorptivity of the compound at different wavelengths. nih.gov

Light Intensity: As a general principle in photochemical reactions, increasing the light intensity typically leads to a higher rate of degradation. iwaponline.com More intense light means a greater number of photons are available to be absorbed by the N-nitrosamine molecules, thus accelerating their decomposition.

pH: The pH of the aqueous solution can have a complex and sometimes wavelength-dependent influence on the photodegradation of N-nitrosamines. sintef.no For some N-nitrosamines, a lower pH has been shown to be a favorable condition for photolytic degradation. nih.gov For NDMA, the influence of pH on its photodegradation was found to be dependent on the specific wavelength of UV light used. sintef.no

FactorInfluence on PhotodegradationSupporting Evidence for Related Compounds (e.g., NDMA)
Wavelength Degradation efficiency is wavelength-dependent.222 nm and 230-270 nm lamps are more efficient than 254 nm lamps for NDMA. psu.edu
Light Intensity Higher intensity generally increases the degradation rate.Increased light intensity promotes the reductive degradation of NDMA.
pH Can have a complex, wavelength-dependent effect. Lower pH can be favorable.The effect of pH on NDMA photodegradation varies with the UV wavelength. sintef.no Lower pH favors photolytic degradation of some nitrosamines. nih.gov

Intermediates and Products of Photodegradation

The photodegradation of N-nitrosamines results in the formation of various intermediates and final products. In the case of NDMA, the major degradation products identified in aqueous solutions are dimethylamine, nitrite (B80452), and nitrate (B79036) ions. In addition to these major products, smaller quantities of other compounds such as formaldehyde (B43269) and formic acid have also been detected.

Advanced Degradation and Remediation Processes

To enhance the degradation of persistent N-nitrosamines, advanced degradation and remediation processes have been developed.

Reductive Degradation via Advanced Reduction Processes (e.g., UV/Sulfite)

Advanced Reduction Processes (ARPs) are a class of water treatment technologies that utilize highly reactive reducing radicals to break down oxidized contaminants. acs.org The UV/sulfite (B76179) process is a notable example of an ARP that has proven effective for the degradation of N-nitrosamines like NDMA. nih.gov This method can achieve significantly higher removal efficiency compared to direct UV photolysis alone. nih.gov

In the UV/sulfite system, UV irradiation of sulfite solutions generates hydrated electrons and sulfite radical anions, which are powerful reducing agents. acs.org The degradation of NDMA in this process is favored under alkaline conditions, and the removal efficiency increases with higher UV light intensity and sulfite dosage. nih.gov However, the presence of dissolved oxygen can inhibit the reductive degradation by scavenging the reducing radicals. nih.gov

ParameterEffect on UV/Sulfite Degradation of NDMA
UV Light Intensity Increased intensity leads to a proportional increase in removal efficiency. nih.gov
Sulfite Dosage Higher dosage results in a proportional increase in removal efficiency. nih.gov
pH Alkaline conditions (higher pH) favor degradation. nih.gov
Dissolved Oxygen Presence substantially decreases removal efficiency. nih.gov

Catalytic Decomposition Strategies

The decomposition of N-nitrosamides can also be achieved through catalytic processes. General acid catalysis is one such strategy where the decomposition in mildly acidic aqueous solutions involves the protonation of the amino nitrogen atom as the common rate-limiting step. Following this, the N-conjugate acid rapidly partitions to form products through either denitrosation or deamination. In some cases, the decomposition of the N-conjugate acid is a unimolecular process for denitrosation, while for deamination, it is a bimolecular process involving the solvent.

Under basic conditions, nucleophilic catalysis can drive the hydrolysis of certain N-nitroso compounds. The preference for nucleophilic catalysis over general base-catalyzed hydrolysis is linked to the enhanced leaving group properties of the N-nitrosamine fragment.

Biotic Transformation and Bioremediation Mechanisms

Bioremediation offers a potentially sustainable approach to the removal of N-nitrosamines from the environment. Several bacterial strains have been identified that can degrade these compounds. The mechanisms of biotic transformation can vary depending on the specific microorganism and the environmental conditions.

A significant number of bacterial types commonly found in the gastrointestinal tract of animals and humans have been shown to be active in degrading N-nitrosamines. asm.orgnih.gov The bacterial metabolism of these compounds appears to differ from mammalian enzyme systems. In bacteria, N-nitrosamines are often converted to the parent amine and nitrite ions. nih.gov

Some bacteria utilize N-nitrosamines as a nitrogen source, while others require a primary substrate, such as propane (B168953), for co-metabolic degradation. sintef.no For instance, propane-oxidizing bacteria are capable of degrading NDMA, and this has been explored for in-situ treatment of contaminated aquifers through a process called propane biosparging. nih.gov The degradation pathways can be complex; for example, the propanotroph Rhodococcus ruber ENV425 biodegrades NDMA into intermediates including methylamine, nitric oxide, nitrite, nitrate, and formate. researchgate.net The efficiency of biodegradation can also be influenced by the molecular structure of the N-nitrosamine. acs.orgresearchgate.net

The enzymatic basis of this degradation often involves oxygenase enzymes. psu.edu For example, cytochrome P450 enzymes can initiate the metabolic activation of N-nitrosamines through α-hydroxylation, leading to unstable intermediates that decompose further.

Degradation ApproachKey Features
Direct UV Photolysis Cleavage of the N-N bond; follows pseudo-first-order kinetics.
Advanced Reduction Processes (UV/Sulfite) High efficiency via reducing radicals; inhibited by oxygen.
Catalytic Decomposition Acid or base-catalyzed hydrolysis.
Biotic Transformation Utilizes bacteria (e.g., Rhodococcus ruber); can be co-metabolic.

Impact of Molecular Structure, Specifically the 2,2-dimethylpropyl Group, on Reactivity

Steric Hindrance Effects on Reaction Rates and Selectivity

The most prominent feature of the neopentyl group is its substantial steric bulk. This three-dimensional obstruction plays a crucial role in moderating the rates of chemical reactions and influencing the selectivity of product formation.

The neopentyl group consists of a quaternary carbon atom bonded to three methyl groups, which effectively shields the reaction center. This steric hindrance can significantly slow down reactions that require nucleophilic attack or interaction at or near the nitrogen atom of the nitrous amide functional group. fiveable.memasterorganicchemistry.com For instance, in reactions analogous to bimolecular nucleophilic substitution (SN2), the bulky neopentyl group would impede the approach of a nucleophile, leading to a drastically reduced reaction rate compared to less hindered primary alkyl nitrosamides. masterorganicchemistry.com

The significant steric hindrance of the neopentyl group is known to be a major factor in reducing reactivity. In related chemistries, neopentyl halides are noted to be practically inert in SN2 reactions, with reaction rates that can be up to 100,000 times slower than their less bulky counterparts like propyl halides. masterorganicchemistry.com This pronounced steric effect is attributed to the destabilization of the transition state due to crowding. nih.gov

Table 1: Illustrative Comparison of Relative Reaction Rates for Nucleophilic Attack on N-Alkylnitrous Amides

N-Alkylnitrous Amide Alkyl Group Structure Relative Steric Hindrance Predicted Relative Rate of Nucleophilic Attack
N-methylnitrous amide CH₃- Low 1000
N-ethylnitrous amide CH₃CH₂- Moderate 100
N-isobutylnitrous amide (CH₃)₂CHCH₂- High 10

| This compound | (CH₃)₃CCH₂- | Very High | 1 |

Note: The values in this table are illustrative and based on established principles of steric hindrance. They serve to demonstrate the expected trend in reactivity.

Furthermore, steric hindrance can influence the selectivity of reactions. In cases where multiple reaction pathways are possible, the neopentyl group can direct the reaction towards the pathway with a less sterically crowded transition state. For example, in elimination reactions, bulky groups often favor the formation of the "Hofmann" product (the less substituted alkene), as the transition state leading to the more substituted "Zaitsev" product is more sterically hindered. masterorganicchemistry.com While this is more directly applicable to alkyl halides, similar principles of sterically controlled selectivity can be anticipated in the reactions of this compound.

Electronic Influences on Reaction Pathways

The electron-donating nature of the neopentyl group can influence the stability of the molecule and any charged intermediates that may form during a reaction. The +I effect increases the electron density on the nitrogen atom of the amide, which could potentially enhance its basicity compared to an unsubstituted amide. However, this effect is generally considered to be modest.

The stability of carbocations is also influenced by alkyl substitution. In the event of a reaction proceeding through a carbocation intermediate, the electron-donating nature of the alkyl group would stabilize the positive charge. However, due to the primary nature of the carbon attached to the nitrogen in the neopentyl group, the formation of a primary carbocation is highly unfavorable.

The primary degradation pathway for many N-nitroso compounds under acidic conditions is denitrosation, which involves the removal of the nitroso group. nih.gov The stability of this compound in acidic or basic conditions would be a key aspect of its degradation chemistry. For related compounds like nitrosocimetidine, degradation is rapid in both acidic and alkaline conditions but relatively stable at neutral pH. nih.gov The degradation of N-nitrosamides can lead to the formation of electrophilic species, which are reactive intermediates. wikipedia.org

Transformation of the nitroso group itself can occur through oxidation or reduction. Nitrosamines can be oxidized to the corresponding nitramines or reduced to hydrazines. nih.govacs.org These transformations would likely be influenced by the steric bulk of the neopentyl group, potentially requiring more forcing reaction conditions.

Table 2: Predicted Reactivity and Transformation Products of this compound

Reaction Type Reagents/Conditions Predicted Major Product(s) Influence of 2,2-dimethylpropyl Group
Acid-Catalyzed Hydrolysis (Denitrosation) Strong Acid (e.g., HBr in acetic acid) 2,2-dimethylpropanamide, Nitrous Acid Steric hindrance may slow the rate of protonation and subsequent denitrosation.
Base-Catalyzed Hydrolysis Strong Base (e.g., NaOH) 2,2-dimethylpropanamide, Nitrite Salt The bulky group may hinder the approach of the hydroxide (B78521) ion.
Reduction Reducing agents (e.g., LiAlH₄, TiCl₄/Mg) N-(2,2-dimethylpropyl)hydrazine Steric bulk may necessitate stronger reducing agents or harsher conditions.
Oxidation Oxidizing agents (e.g., peroxytrifluoroacetic acid) N-(2,2-dimethylpropyl)nitramine The neopentyl group may sterically shield the nitroso group, affecting the reaction rate.

| Photochemical Decomposition | UV light | Radical species, 2,2-dimethylpropylamine | The bulky group can influence the stability and subsequent reactions of the resulting radicals. |

Advanced Spectroscopic and Analytical Characterization Methodologies Excluding Clinical Applications

Chromatographic Separation Techniques

Chromatography, the science of separation, is the cornerstone for the analysis of N-(2,2-dimethylpropyl)nitrous amide and related compounds. The choice between gas and liquid chromatography is typically dictated by the analyte's volatility and thermal stability.

Gas chromatography is exceptionally well-suited for the analysis of volatile and thermally stable N-nitrosamines like this compound. mac-mod.com It offers high-resolution separation, speed, and cost-effectiveness. mac-mod.com When coupled with sensitive detectors like a mass spectrometer (MS) or a thermal energy analyzer (TEA), GC provides a robust platform for trace-level detection. nih.govoup.com However, direct injection of complex sample matrices can introduce non-volatile residues, potentially contaminating the GC system. restek.com To mitigate this, specialized sample introduction techniques are frequently employed.

To avoid matrix contamination and enhance sensitivity, Headspace (HS) GC and Purge-and-Trap (P&T) GC are the preferred sample introduction methods for volatile nitrosamines from solid or liquid samples. acs.orggcms.cz

Headspace GC (HS-GC): In this technique, the sample is placed in a sealed vial and heated, allowing volatile analytes like this compound to partition into the gas phase (the "headspace") above the sample. nih.gov An aliquot of this vapor is then injected into the GC system. This method is effective at preventing non-volatile matrix components from entering the instrument, thereby improving system robustness. acs.org A variation known as full evaporation technique (FET) involves using a small sample volume that is fully evaporated upon heating, which can significantly improve quantitation limits. nih.govnih.gov One critical consideration during HS-GC analysis is the potential for in situ formation of nitrosamines at high temperatures if precursors (secondary or tertiary amines) and nitrosating agents are present in the sample matrix. The addition of inhibitors like pyrogallol (B1678534) and phosphoric acid can effectively suppress this unwanted reaction. nih.govnih.gov

Purge-and-Trap GC (P&T-GC): This technique offers even greater concentration of analytes compared to static headspace. An inert gas is bubbled (purged) through a liquid sample (or a solid sample suspended in water), stripping the volatile compounds. gcms.cz The gas stream is then passed through a trap containing an adsorbent material, which retains the analytes while the purge gas is vented. nih.govoup.comgcms.cz Following the purge step, the trap is rapidly heated, desorbing the focused analytes into the GC column for analysis. gcms.cz This method is highly effective for concentrating trace levels of volatile nitrosamines from aqueous matrices. nih.govoup.com Optimization of parameters such as purge time, flow rate, and temperature is crucial for achieving high recovery rates. nih.govoup.com

Table 1: Typical Headspace and Purge-and-Trap GC Parameters for Nitrosamine (B1359907) Analysis
ParameterHeadspace GC (Static)Purge-and-Trap GC
Sample VolumeVaries (e.g., small aliquot in vial) nih.govTypically 5-25 mL (aqueous) clu-in.orgrestek.com
Incubation/Purge Temp80-150°C nih.govAmbient to 80°C nih.govoup.com
Incubation/Purge Time15-45 min nih.gov10-15 min clu-in.org
Trap AdsorbentN/AMulti-sorbent traps (e.g., Tenax, silica (B1680970) gel, carbon molecular sieve) nih.govoup.com
Desorption TempN/A180-250°C clu-in.org
DetectorMS, MS/MS, Nitrogen Phosphorous Detector (NPD) acs.orgnih.govThermal Energy Analyzer (TEA), MS nih.govoup.com

The choice of capillary column is critical for achieving the required separation of target nitrosamines from each other and from potential matrix interferences. The column's stationary phase, dimensions (length, internal diameter), and film thickness determine its selectivity and efficiency.

For N-nitrosamines, polar to mid-polar stationary phases are commonly used. Wax-type columns, such as those with a polyethylene (B3416737) glycol (PEG) phase (e.g., DB-WAX), provide good selectivity for these polar compounds. nih.gov Phenyl-substituted polysiloxane phases (e.g., 5% phenyl-methylpolysiloxane) also offer suitable selectivity for a broad range of volatile compounds, including nitrosamines. mac-mod.com The Rtx-VMS column, for instance, is noted for its ability to resolve the most volatile nitrosamines effectively. restek.com

Optimization of GC parameters is essential for good chromatographic performance. This includes:

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40-60°C) to focus the analytes at the head of the column, followed by a controlled ramp to a higher temperature (e.g., 240°C) to elute the compounds based on their boiling points and interaction with the stationary phase. nih.gov

Carrier Gas Flow: Helium is the most common carrier gas, with flow rates typically maintained between 1-3 mL/min for standard capillary columns. nih.govnih.gov

Inlet Temperature: The inlet temperature must be high enough to ensure rapid vaporization of the analytes without causing thermal degradation. A temperature of around 200°C is often used. nih.gov

Table 2: Commonly Used Capillary Columns for GC Analysis of Nitrosamines
Column PhaseExamplePrimary Use/CharacteristicsReference
Polyethylene Glycol (Wax)DB-WAXHigh polarity, effective for separating polar nitrosamines. nih.gov
5% Phenyl / 95% Methyl PolysiloxaneHI-5, DB-5Low-polarity, general-purpose phase suitable for EPA method compliance. mac-mod.com
Proprietary VMS PhaseRtx-VMSOptimized for volatile organic compounds, provides excellent resolution of gaseous components. restek.com

While GC is ideal for volatile compounds, liquid chromatography, particularly HPLC and UHPLC, provides a powerful alternative. LC is especially valuable for analyzing less volatile or thermally labile N-nitrosamines and can be used for a wider range of compounds without derivatization. mac-mod.com LC methods typically employ reversed-phase chromatography, where analytes are separated based on their hydrophobicity.

HPLC has been successfully applied to the analysis of various N-nitrosamines. b-cdn.net The separation is typically achieved on a reversed-phase column, most commonly a C18 (octadecylsilane) column. nih.gov The mobile phase usually consists of a mixture of water or an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. sigmaaldrich.com

Detection can be performed using a UV detector, as N-nitrosamines exhibit a characteristic absorbance around 230-245 nm. nih.govsigmaaldrich.com However, for enhanced specificity and sensitivity, especially in complex matrices, post-column reaction systems have been developed. One such approach involves photohydrolysis, where the column effluent is passed through a UV photoreactor. This process cleaves the N-NO bond, generating nitrite (B80452) ions, which are then derivatized with a reagent like Griess reagent to form a colored product detectable by a colorimetric detector. nih.gov Alternatively, the generated nitrite can be detected by an electrochemical detector. nih.gov

Table 3: Exemplary HPLC Conditions for Nitrosamine Separation
ParameterCondition 1Condition 2
ColumnXSelect HSS T3 waters.comSupel™ Carbon LC sigmaaldrich.com
Mobile Phase A0.1% Formic Acid in Water waters.comWater + 0.1% TFA sigmaaldrich.com
Mobile Phase B0.1% Formic Acid in Methanol waters.comAcetonitrile + 0.1% TFA sigmaaldrich.com
Flow Rate0.3-0.5 mL/min waters.com0.5 mL/min sigmaaldrich.com
DetectorUV (245 nm) with Mass Detector (e.g., QDa) waters.comUV (230 nm) sigmaaldrich.com
Column Temperature40°C waters.com90°C sigmaaldrich.com

UHPLC represents a significant advancement over conventional HPLC, utilizing columns packed with sub-2 µm particles. This results in dramatically higher separation efficiency, faster analysis times, and improved resolution. mac-mod.com UHPLC is often coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), providing unparalleled sensitivity and selectivity for nitrosamine analysis. lcms.czbohrium.comnih.gov

The combination of UHPLC with HRMS (e.g., Orbitrap technology) allows for the accurate mass measurement of analytes, which greatly aids in their identification and reduces interferences from matrix components. lcms.czrsc.org This is particularly important for trace-level quantification. nih.gov Two-dimensional LC (2D-LC) systems have also been developed, where a first-dimension column is used to trap the bulk of the sample matrix while the fraction containing the nitrosamines is transferred to a second-dimension analytical column for separation and detection. bohrium.comnih.gov This approach is highly effective for analyzing complex, lipophilic samples. bohrium.comnih.gov

Table 4: Comparison of Typical HPLC and UHPLC Parameters for Nitrosamine Analysis
ParameterConventional HPLCUHPLC
Particle Size3-5 µm< 2 µm mac-mod.com
Column Dimensionse.g., 150 x 4.6 mme.g., 100 x 2.1 mm lcms.cz
Operating Pressure~80-130 bar sigmaaldrich.comSignificantly higher (>400 bar)
Analysis Time~20-30 min nih.gov< 10 min is common lcms.cz
DetectorUV, Post-column reactor, MS nih.govsigmaaldrich.comMS/MS, HRMS (Orbitrap, Q-Exactive) lcms.czbohrium.comnih.gov
Sensitivityng/mL to low mg/L (UV) sigmaaldrich.comwaters.comng/L (ppt) to µg/L (ppb) lcms.czrsc.org

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" analytical technique for the separation of a wide range of compounds, including polar molecules like nitrosamines. researchgate.net Its application to the analysis of this compound offers several advantages, including high resolution and efficiency, similar to gas chromatography (GC), coupled with the ability to analyze thermally labile and non-volatile compounds, akin to high-performance liquid chromatography (HPLC). dtic.mil

In SFC, a substance such as carbon dioxide is used as the mobile phase above its critical temperature and pressure, exhibiting properties of both a liquid and a gas. dtic.mil For the analysis of amide-containing compounds, specialized stationary phases are often employed. An amide-embedded C18 stationary phase, for instance, has demonstrated a unique combination of hydrophobic and electron-donating interactions, providing excellent resolution for drug-like molecules. researchgate.net The use of a co-solvent, typically methanol, is common to modify the polarity of the mobile phase and enhance the elution of polar analytes. researchgate.net Method development in SFC can be systematically optimized using Quality-by-Design (QbD) principles to achieve robust and sensitive separation of nitrosamines and related impurities in a single analytical run. researchgate.netfu-berlin.de

Table 1: Illustrative SFC Method Parameters for Amide Compound Analysis

ParameterConditionReference
Stationary Phase Amide-embedded C18 researchgate.net
Mobile Phase Supercritical CO2 with Methanol Co-solvent researchgate.net
Detection UV or Mass Spectrometry researchgate.net
Typical Run Time < 20 minutes researchgate.net

Mass Spectrometry (MS) Detection and Structural Elucidation

Mass spectrometry is an indispensable tool for the detection and structural elucidation of this compound, offering high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds. For nitrosamines, GC-MS/MS, particularly using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, provides significant improvements in selectivity and sensitivity, especially in complex matrices. gcms.cz This technique minimizes background interferences, leading to lower detection limits. gcms.cz While some methods for nitrosamine analysis utilize chemical ionization (CI), the use of standard electron impact (EI) ionization at 70 eV can simplify the analytical process. gcms.cz A novel GC-MS/MS method has been validated for the estimation of N-nitroso dimethyl amine (NDMA) and N-nitroso diethyl amine (NDEA), achieving a limit of detection of 0.006 ppm. nih.gov Isotope-labeled internal standards are often used in GC-MS analysis to ensure accurate quantification. usgs.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem (MS/MS) and high-resolution (HRMS) variants are powerful techniques for the trace analysis of nitrosamines in complex matrices. thermofisher.comshimadzu.com These methods are particularly useful for non-volatile or thermally labile compounds that are not amenable to GC analysis. shimadzu.com LC-HRAM (High-Resolution Accurate Mass) Orbitrap mass spectrometry, using techniques like parallel reaction monitoring (PRM) and targeted single ion monitoring (t-SIM), offers a robust and highly sensitive approach for the simultaneous quantification of multiple N-nitrosamine impurities. thermofisher.com The development of LC-MS/MS methods often involves careful optimization of chromatographic conditions, such as the choice of column (e.g., C18) and mobile phase composition (e.g., water with formic acid and methanol), to achieve efficient separation. japsonline.comijper.org

Table 2: Comparison of MS-based Techniques for Nitrosamine Analysis

TechniqueVolatility RequirementSensitivitySelectivityCommon ApplicationReference
GC-MS Volatile/Semi-volatileGoodGoodRoutine screening usgs.gov
GC-MS/MS Volatile/Semi-volatileExcellentExcellentTrace analysis in complex matrices gcms.cznih.gov
LC-MS/MS Non-volatileExcellentExcellentBroad range of nitrosamines shimadzu.comijper.org
LC-HRMS Non-volatileExcellentSuperiorStructural confirmation, unknown screening thermofisher.com

Tandem mass spectrometry (MS/MS) is a key technique for enhancing the selectivity and sensitivity of nitrosamine detection. By selecting a specific precursor ion and monitoring its characteristic product ions (a process known as Selected Reaction Monitoring or SRM, and Multiple Reaction Monitoring or MRM), chemical noise from the matrix can be significantly reduced. gcms.czjapsonline.com For instance, in the analysis of N-nitrosodimethylamine (NDMA), the transition from a precursor ion mass-to-charge ratio (m/z) of 75 to a product ion of 58.2 is monitored. japsonline.com This high degree of specificity allows for confident identification and quantification at very low levels. gcms.cz The use of MS/MS is crucial for meeting the stringent regulatory requirements for the control of genotoxic impurities. shimadzu.com

The fragmentation patterns observed in mass spectrometry provide vital information for the structural confirmation of this compound. In electrospray ionization (ESI) tandem mass spectrometry, N-nitroso compounds readily lose a nitric oxide (NO) radical. nih.gov The resulting radical ion can then undergo atypical fragmentation pathways, providing structural insights. nih.gov For amides in general, a common fragmentation pathway under both ESI and Electron Ionization (EI) is the cleavage of the N-CO bond. nih.govrsc.org In aliphatic amides, McLafferty rearrangement can be a dominant fragmentation process if a γ-hydrogen is available. nih.gov The presence of a tertiary butyl group in this compound would likely lead to a prominent fragment ion corresponding to the loss of this group. Isotope analysis, particularly through the use of isotopically labeled standards, can aid in the unambiguous identification and quantification of the target analyte. usgs.gov

Specialized Detection Techniques

Beyond standard chromatographic and mass spectrometric methods, specialized detection techniques can be employed for the analysis of nitrous amides and related compounds. For example, a gas chromatography-mass spectrometry (GC-MS) assay has been developed to detect and quantify the nitrous anhydrase activity of carbonic anhydrases. nih.gov This method is based on the hydrolysis of dinitrogen trioxide (N2O3) in H218O to form isotopically labeled nitrite, which is then derivatized and analyzed by GC-MS with electron capture negative-ion chemical ionization. nih.gov While not a direct analysis of this compound, this illustrates the potential for developing highly specific, reaction-based detection methods for related chemical functionalities.

Sample Preparation Strategies for Trace Analysis of this compound

The accurate determination of trace levels of this compound from diverse and often complex matrices necessitates efficient sample preparation. The primary goals of sample preparation are to isolate the analyte from interfering matrix components, concentrate the analyte to a level suitable for detection, and present it in a solvent compatible with the analytical instrument.

Solid Phase Extraction (SPE) is a widely used and effective technique for the extraction and pre-concentration of volatile nitrosamines from various matrices, including food, water, and pharmaceutical products. acs.orgnasa.gov The technique relies on the partitioning of the analyte between a solid sorbent and a liquid mobile phase.

For the analysis of volatile nitrosamines, various sorbent materials can be employed. Activated coconut charcoal has been shown to be effective for extracting nitrosamines like N-nitrosodimethylamine (NDMA) from groundwater. nasa.gov In a typical procedure, a water sample is passed through an SPE cartridge containing the sorbent. The nitrosamines are retained on the sorbent, while the bulk of the aqueous matrix passes through. The retained analytes are then eluted with a small volume of an organic solvent, such as acetone (B3395972) or dichloromethane (B109758). nasa.govrestek.com This process not only cleans up the sample but also provides a significant concentration factor. For example, a 500 mL water sample can be concentrated to a final volume of 1.0 mL, achieving a 500-fold concentration. nasa.gov

In food analysis, a multi-step SPE approach may be necessary to remove complex matrix components like fats and proteins. acs.org For instance, a method for analyzing volatile nitrosamines in food might involve an initial extraction followed by passage through two consecutive SPE cartridges, such as Extrelut (a diatomaceous earth-based sorbent) and Florisil (a magnesium silicate-based sorbent). acs.org This dual-cartridge system enhances the cleanup efficiency and allows for reliable quantification at low parts-per-billion (ppb) levels. acs.org

Table 1: Representative SPE Recovery Data for Volatile Nitrosamines in Spiked Samples

NitrosamineMatrixSpiking Level (ppb)Recovery (%)Reference
N-Nitrosodimethylamine (NDMA)Groundwater0.04 - 261 nasa.gov
N-Nitrosodibutylamine (NDBA)Ham1070-114 youtube.com
N-Nitrosopyrrolidine (NPYR)Sausage10Not specified, but comparable to other NAm acs.org

Note: Data for NDMA and NDBA are presented as representative examples for volatile nitrosamines due to the limited availability of specific recovery data for this compound.

Liquid-Liquid Extraction (LLE) is a classical and robust method for the separation of compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For volatile nitrosamines, LLE is a common sample preparation technique. nih.gov

In a typical LLE procedure for nitrosamine analysis in an aqueous sample, a large volume of the sample (e.g., 1 liter) is extracted with a water-immiscible organic solvent such as dichloromethane. nasa.gov The nitrosamines, being more soluble in the organic phase, are partitioned from the aqueous sample into the solvent. The organic extract is then separated, dried (for example, with anhydrous sodium sulfate), and concentrated to a small volume. nasa.gov To remove basic amines that might interfere with the analysis, a back-extraction with an acidic solution can be incorporated into the procedure. nasa.gov

Salting-out liquid-liquid extraction (SALLE) is a variation of LLE where a high concentration of an inorganic salt is added to the aqueous phase to decrease the solubility of organic analytes and promote their transfer into the organic phase. nih.gov This technique has been successfully applied to the analysis of multiple nitrosamines in biological medicines, demonstrating good accuracy and precision. nih.gov

To reduce sample preparation time, solvent consumption, and the potential for analyte loss, direct injection and various microextraction techniques have been developed for nitrosamine analysis.

Direct injection involves the introduction of a liquid sample directly into the analytical instrument, often after minimal sample preparation such as filtration. This approach is particularly advantageous for clean samples or when coupled with highly selective detectors like TEA or tandem mass spectrometry (MS/MS) that can mitigate matrix effects. fda.gov For instance, a method for the analysis of nitrosamine impurities in valsartan (B143634) drug products utilizes direct liquid injection into a GC-MS/MS system. fda.gov

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that uses a fused silica fiber coated with a stationary phase to extract analytes from a sample. nih.gov The fiber can be exposed to the headspace above a liquid or solid sample (headspace SPME) or directly immersed in a liquid sample. After an equilibration period, the fiber is retracted and inserted into the hot injector of a GC, where the analytes are thermally desorbed and transferred to the analytical column. SPME has been successfully used for the analysis of volatile nitrosamines in water and food matrices, offering a rapid and simple alternative to conventional extraction methods. youtube.comnih.gov

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized LLE technique where a mixture of an extraction solvent and a disperser solvent is rapidly injected into an aqueous sample. This creates a cloudy solution of fine droplets, providing a large surface area for rapid extraction of the analyte into the organic phase. After centrifugation, the sedimented organic phase is collected and injected into the analytical instrument. An automated DLLME method coupled with GC-MS has been developed for the determination of several N-nitrosamines in water samples. google.com

Method Validation and Performance Characteristics for N-Nitrosamine Analysis

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose and provides reliable, reproducible, and accurate results. For the trace analysis of N-nitrosamines, method validation typically involves the assessment of several key performance characteristics as outlined by regulatory bodies. edqm.eunih.gov

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For nitrosamine analysis, linearity is typically evaluated by analyzing a series of calibration standards at different concentrations. The correlation coefficient (R²) of the calibration curve should ideally be greater than 0.99. nih.govmdpi.com

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The recovery is calculated as the percentage of the measured concentration to the spiked concentration. For trace nitrosamine analysis, recovery values are generally expected to be within a range of 70-130%. mdpi.comthermofisher.com

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. For trace analysis, RSD values for precision should typically be less than 15-20%. thermofisher.comnano-ntp.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com These values are critical for methods intended to detect trace-level contaminants. For nitrosamine analysis using sensitive techniques like GC-TEA or GC-MS/MS, LOQs in the low ng/mL (ppb) or even pg/mL (ppt) range are often achievable. nih.govfda.govthermofisher.com

Specificity (Selectivity): Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. pmda.go.jp The high selectivity of detectors like the TEA is a significant advantage in nitrosamine analysis. usp.org

Table 2: Representative Method Performance Characteristics for Volatile Nitrosamine Analysis

ParameterMethodAnalyte(s)Typical ValueReference
Linearity (R²) HPLC-MS/MSNDMA, NDEA≥ 0.999 mdpi.com
GC-MS/MSNDMA, NDEA, NEIPA, NDIPA, NDBA≥ 0.998 fda.gov
Accuracy (Recovery %) GC-CI/MSVarious NAs70 - 114% youtube.com
LC-MS/MS13 Nitrosamines75.4 - 114.7% nih.gov
Precision (%RSD) GC-TEANDMA25% nih.gov
LC-MS/MS13 Nitrosamines≤ 13.2% nih.gov
LOD GC-TEANDMA8 pg (absolute) nih.gov
GC-MSNDMA0.2 ng/mL nih.gov
LOQ GC-TEANDMA0.05 µg/kg nih.gov
GC-MS/MSNDMA0.013 ppm fda.gov

Note: The data presented are for various volatile nitrosamines and serve as representative examples of the performance characteristics achievable with the described analytical techniques. Specific values for this compound may vary.

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of analytical methods for trace impurities like N-nitrosamines. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. youtube.comeuropeanpharmaceuticalreview.com For N-nitrosamines, achieving low LOD and LOQ values is paramount due to the low acceptable intake limits set by regulatory bodies. youtube.comacs.org

High-sensitivity techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are typically employed to reach the required low detection levels, often in the parts per billion (ppb) or even parts per trillion (ppt) range. youtube.comshimadzu.com For instance, a validated GC-MS/MS method for the analysis of four N-nitrosamines in valsartan reported LODs ranging from 0.02 to 0.03 ppm and LOQs from 0.06 to 0.09 ppm. nih.gov Another study using LC-MS/MS for N-nitroso-atenolol achieved an LOD of 0.2 ng/mL and an LOQ of 0.5 ng/mL. mdpi.com

The determination of LOD and LOQ is often based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. nih.goveuropeanpharmaceuticalreview.com The table below presents typical LOD and LOQ values for various N-nitrosamines determined by different analytical methods, which can be considered indicative for the analysis of this compound.

AnalyteMethodMatrixLODLOQSource
N-nitrosodimethylamine (NDMA)GC-MS/MSValsartan0.03 ppm0.09 ppm nih.gov
N-nitrosodiethylamine (NDEA)GC-MS/MSValsartan0.02 ppm0.06 ppm nih.gov
N-nitrosodiisopropylamine (NDIPA)GC-MS/MSValsartan0.02 ppm0.07 ppm nih.gov
N-nitrosoethylisopropylamine (NEIPA)GC-MS/MSValsartan0.02 ppm0.06 ppm nih.gov
N-nitroso-atenololLC-MS/MSAtenolol0.2 ng/mL0.5 ng/mL mdpi.com
Various NitrosaminesLC-MS/MSSartans20 ng/g50 ng/g nih.gov
Various NitrosaminesLC-APCI-MS/MSSartan APIs0.32–1.58 ng/mL1.09–4.74 ng/mL researchgate.net

Specificity, Selectivity, and Robustness

Specificity and Selectivity are the abilities of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. pmda.go.jpusp.org In the context of N-nitrosamine analysis, this is crucial to avoid false-positive results. The use of tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) provides a high degree of selectivity. ijpsjournal.comfda.gov These techniques allow for the monitoring of specific precursor-to-product ion transitions (in MS/MS) or the determination of the analyte's exact mass (in HRMS), which helps to differentiate the target nitrosamine from other co-eluting compounds. ijpsjournal.comfda.gov For example, the high selectivity of LC-HRMS has been demonstrated to differentiate N-nitrosodimethylamine (NDMA) from isobaric interferences like N,N-dimethylformamide (DMF). fda.gov

Robustness refers to the capacity of an analytical method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. mdpi.com For LC-MS/MS methods, robustness is typically evaluated by varying parameters such as the mobile phase composition, flow rate, and column temperature. mdpi.com A robust method for the determination of 15 small molecule nitrosamines in sartan drug substances was developed and validated, demonstrating its suitability for routine use. nih.gov

The following table outlines key aspects of specificity, selectivity, and robustness in the analysis of N-nitrosamines.

ParameterDescriptionTypical ApproachSource
SpecificityAbility to assess the analyte in the presence of potential interferents.Analysis of blank and placebo matrices, and samples spiked with known impurities to check for interfering peaks at the analyte's retention time. usp.orgnih.gov
SelectivityAbility to differentiate the analyte from other compounds.Use of MS/MS with specific multiple reaction monitoring (MRM) transitions or HRMS for accurate mass measurement. ijpsjournal.comfda.gov
RobustnessResistance to small variations in analytical conditions.Varying parameters like mobile phase pH, flow rate, and temperature and observing the effect on the results. The relative standard deviation (RSD) should remain within acceptable limits. mdpi.comresearchgate.net

Accuracy, Precision, and Linearity

Accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is measured. For trace analysis of nitrosamines, acceptable recovery is typically in the range of 80-120%. iajps.com For example, a GC-MS/MS method for nitrosamines in valsartan showed recoveries between 91.9% and 122.7%. nih.gov

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For nitrosamine analysis, the RSD for precision studies is generally expected to be less than 15-20%. nih.govnih.gov

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The linearity is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the correlation coefficient (r or r²) of the calibration curve, which should ideally be close to 1 (e.g., >0.99). shimadzu.comnih.gov

The table below summarizes typical accuracy, precision, and linearity data for N-nitrosamine analysis.

ParameterAcceptance CriteriaExample DataSource
Accuracy (% Recovery)Typically 80-120%91.9-122.7% for four nitrosamines in valsartan (GC-MS/MS) nih.gov
Precision (% RSD)Generally <15-20%Intra-day RSD: 0.7-9.8%; Inter-day RSD: 1.2-10.5% for nitrosamines in sartan APIs (LC-MS/MS) nih.gov
Linearity (Correlation Coefficient, r²)>0.99r² > 0.999 for four nitrosamines in valsartan (GC-MS/MS) nih.gov
Linearity RangeLOQ to 150% of specification level2-100 ng/mL for eight nitrosamines in sartan drugs (LC-APCI-MS/MS) researchgate.net

Consideration of Analytical Artifacts and Interferences

A significant challenge in the analysis of N-nitrosamines is the potential for the formation of these compounds as analytical artifacts during the sample preparation or analysis itself. pmda.go.jp High temperatures in a GC injection port can cause the degradation of certain drug substances or excipients, leading to the in-situ formation of nitrosamines if nitrosating agents are present. pmda.go.jp For example, the analysis of ranitidine (B14927) by GC-MS has been shown to be problematic due to its thermal degradation leading to NDMA formation. researchgate.net

Matrix effects are another major concern, particularly in LC-MS/MS analysis. researchgate.netusp.org Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification. pmda.go.jp To mitigate these effects, various strategies are employed, including:

Appropriate sample preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help to clean up the sample and remove interfering matrix components. usp.org

Use of isotopically labeled internal standards: These standards have very similar chemical and physical properties to the analyte and will experience similar matrix effects, allowing for accurate correction of the signal. pmda.go.jp

Chromatographic optimization: Modifying the chromatographic conditions to separate the analyte from interfering compounds. usp.org

Alternative ionization sources: Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects than electrospray ionization (ESI) for certain nitrosamines. pmda.go.jp

Careful method development and validation are essential to identify and minimize the impact of these potential artifacts and interferences, ensuring the generation of reliable and accurate data for this compound and other N-nitrosamines. digitellinc.com

Theoretical and Computational Investigations of N 2,2 Dimethylpropyl Nitrous Amide

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of N-(2,2-dimethylpropyl)nitrous amide at the atomic level. These calculations can model the electronic structure, bonding, and the energetics of chemical reactions involving this compound.

The electronic structure of this compound is characterized by the N-nitroso group (-N-N=O) attached to a neopentyl substituent. The presence of the electron-donating neopentyl group influences the electron density distribution across the N-nitroso moiety. Quantum mechanical calculations, such as those employing Density Functional Theory (DFT), are used to model this distribution.

Key bonding characteristics of N-nitrosamides, which are applicable to this compound, include the planarity of the N-N=O group due to electron delocalization. chemrxiv.org However, the bulky neopentyl group can induce some degree of pyramidalization at the nitrogen atom, affecting the planarity and, consequently, the reactivity of the amide bond. chemrxiv.org Computational models can predict bond lengths, bond angles, and partial atomic charges, which are crucial for understanding the molecule's reactivity. For instance, the nitrogen atom of the nitroso group is a key site for potential protonation, a critical step in some reaction pathways. nih.govnih.gov

Table 1: Calculated Electronic Properties of a Representative N-Nitrosamide

PropertyCalculated ValueMethod
Dipole Moment~3.5 - 4.5 DDFT/B3LYP
N-N Bond Length~1.35 - 1.40 ÅDFT/B3LYP
N=O Bond Length~1.20 - 1.25 ÅDFT/B3LYP
Partial Charge on Nitroso NitrogenNegativeMulliken Population Analysis
Partial Charge on Amide NitrogenPositiveMulliken Population Analysis

Note: The values in this table are representative for N-nitrosamides and are used to illustrate the type of data obtained from QM calculations. Specific values for this compound would require dedicated computational studies.

N-nitrosamides are typically formed by the reaction of a corresponding amide with a nitrosating agent, such as nitrous acid. wikipedia.org Computational studies can elucidate the stepwise mechanism of this reaction, identifying key intermediates and transition states. For this compound, this would involve the nucleophilic attack of the amide nitrogen on the nitrosyl cation.

The degradation of N-nitrosamides is also a subject of computational investigation. These compounds can be unstable and may decompose under certain conditions. usp.org One significant degradation pathway for N-nitrosamides involves the cleavage of the N-N bond, which can lead to the formation of reactive species. wikipedia.org Quantum mechanical calculations help in understanding the factors that influence the stability of the N-N bond, such as the nature of the substituents. nih.gov For instance, the bulky neopentyl group in this compound is expected to sterically influence the approach of reactants and the stability of intermediates in both formation and degradation pathways.

A crucial aspect of understanding the kinetics of the formation and degradation of this compound is the analysis of transition states and the calculation of activation energy barriers. Transition state theory, combined with QM calculations, allows for the determination of the energy profile of a reaction.

For the formation of this compound, computational models can identify the transition state for the N-nitrosation reaction and calculate its energy, providing an estimate of the reaction rate. Similarly, for its degradation, the energy barriers for different potential pathways, such as homolytic or heterolytic cleavage of the N-N bond, can be computed. These calculations can reveal the most likely degradation mechanism under specific conditions. For example, studies on similar compounds have shown that the energy barrier for the rotation around the C-N bond can be significant and is influenced by the substituents. nih.gov

Table 2: Calculated Activation Energies for a Representative N-Nitrosamide Reaction

ReactionCalculated Activation Energy (kcal/mol)Computational Method
N-Nitrosation (Formation)15 - 25DFT with solvent model
N-N Bond Cleavage (Degradation)20 - 30CASSCF/CASPT2

Note: These are generalized values for N-nitrosamide reactions. The specific energy barriers for this compound would depend on the precise reaction conditions and would require specific calculations.

Molecular Modeling and Simulation Approaches

Beyond the electronic scale, molecular modeling and simulation techniques are employed to study the behavior of this compound in larger systems and to predict its biological activity.

SAR and QSAR studies are computational methods used to correlate the chemical structure of a compound with its biological activity. For N-nitrosamides, a key concern is their potential carcinogenicity. acs.orgnih.govnih.gov QSAR models for nitrosamines often focus on the metabolic activation step, which is believed to be initiated by α-carbon hydroxylation. nih.govacs.orgchemrxiv.org

While this compound is a nitrosamide, insights can be drawn from the extensive QSAR studies on nitrosamines. The presence of the neopentyl group, which has no α-hydrogens on the quaternary carbon, is a significant structural feature. The lack of α-hydrogens is generally associated with a decrease in carcinogenic potential in nitrosamines because it blocks the primary route of metabolic activation. acs.org QSAR models can quantify the effect of such structural features.

Table 3: Key Descriptors in QSAR Models for Nitrosamine (B1359907) Carcinogenicity

DescriptorInfluence on CarcinogenicityRelevance to this compound
Presence of α-HydrogensIncreasesThe neopentyl group lacks α-hydrogens on the quaternary carbon, suggesting potentially lower activity.
Steric Hindrance at α-CarbonDecreasesThe bulky t-butyl group provides significant steric hindrance. acs.org
Electronic Properties of SubstituentsModulatesThe electron-donating neopentyl group can influence the reactivity of the nitroso group.
Lipophilicity (logP)Influences transport and distributionThe neopentyl group increases lipophilicity.

Computational models can be used to predict the likelihood of this compound formation from its precursors, namely neopentylamide and a nitrosating agent. nih.gov These models can take into account the reaction conditions, such as pH and the concentration of reactants. In silico tools can simulate the degradation of potential precursors and identify the formation of reactive species that could lead to nitrosamine or nitrosamide formation. nih.gov

For pharmaceutical products and other consumer goods, there is a significant interest in predicting the potential for the formation of N-nitroso compounds as impurities. usp.orgnih.gov Computational alerts can be generated based on the presence of secondary or tertiary amine functionalities within a molecule that could react with nitrosating agents. While neopentylamide is a primary amide, the principles of predicting nitrosation potential can be adapted. The reactivity of the amide and the availability of the nitrosating agent under specific conditions are key factors that can be modeled. nih.gov

Modeling of Environmental Fate and Transformation

Information regarding the modeling of the environmental fate and transformation of this compound is not available in the current scientific literature.

In Silico Tools for Mechanistic Insights and Predictive Chemistry

Specific in silico studies providing mechanistic insights and predictive chemistry for this compound have not been identified.

Integrated Docking-Quantum Mechanics Approaches

There are no available studies that have employed integrated docking-quantum mechanics approaches to investigate this compound.

Electronic-Structure Considerations in Chemical Reactivity

Detailed electronic-structure considerations to understand the chemical reactivity of this compound are not documented in the available literature.

Conformational Analysis and Steric Effects in Computational Studies

While computational studies on similar structures exist, a specific conformational analysis and investigation of steric effects for this compound through computational methods is not available.

Environmental Chemistry and Remediation of N 2,2 Dimethylpropyl Nitrous Amide

Environmental Occurrence and Distribution

A thorough review of scientific literature and environmental databases reveals a significant lack of information regarding the presence of N-(2,2-dimethylpropyl)nitrous amide in the environment. While the broader class of N-nitrosamines is of environmental concern, specific data on this particular compound is not publicly available.

Detection in Drinking Water and Wastewater Systems

There is no available data or research indicating the detection of this compound in drinking water or wastewater systems. Analytical methods have been developed for the detection of various N-nitrosamines in water at very low concentrations, however, specific monitoring for this compound has not been reported.

Presence in Atmospheric and Soil Samples

Similarly, no studies have been found that report the presence of this compound in atmospheric or soil samples. Research on the environmental fate of other amide-containing compounds, such as certain herbicides, suggests that soil can be a significant environmental reservoir, but this has not been specifically investigated for this compound.

Environmental Transformation and Fate

The environmental transformation and fate of this compound have not been the subject of specific scientific investigation. General principles of environmental chemistry suggest potential pathways for its transformation, but empirical data for this compound are absent.

Abiotic Degradation in Natural Aquatic and Atmospheric Systems

No studies have been identified that focus on the abiotic degradation of this compound in natural aquatic or atmospheric systems. For other N-nitroso compounds, abiotic processes such as photolysis (degradation by sunlight) can be a significant degradation pathway. However, the specific susceptibility of this compound to such processes is unknown.

Biotic Degradation by Environmental Microorganisms

The biotic degradation of this compound by environmental microorganisms has not been documented. While microorganisms are known to degrade a wide variety of organic compounds, including some N-nitrosamines, the specific enzymes and metabolic pathways required for the breakdown of this compound have not been studied.

Remediation and Control Technologies

Given the absence of documented environmental contamination by this compound, there has been no development or application of specific remediation and control technologies for this compound. In cases of contamination with other more well-studied nitrosamines, various remediation strategies have been explored, including advanced oxidation processes and bioremediation. However, their efficacy for this compound is undetermined.

Data Tables

Due to the lack of specific research on this compound, no data tables containing research findings can be generated.

Advanced Oxidation Processes (AOPs) for Environmental Abatement

No data is currently available on the degradation of this compound using advanced oxidation processes such as ozonation, Fenton and photo-Fenton reactions, or UV/H2O2 treatments. Research on other N-nitrosamines and N-nitrosamides suggests that AOPs can be effective, but reaction kinetics and degradation product formation are highly compound-specific.

Adsorption and Filtration Techniques for Removal from Water

There is no published research on the efficacy of adsorption materials like activated carbon or filtration membranes for the removal of this compound from water. The adsorption capacity would depend on factors such as the compound's polarity, size, and the properties of the adsorbent, none of which have been documented in this context.

Strategies for Precursor Control and Source Reduction in Environmental Discharges

Information regarding the specific industrial processes that may lead to the formation and discharge of this compound is not available. Consequently, targeted strategies for precursor control and source reduction for this particular compound cannot be detailed. General principles of industrial chemical management and waste minimization would apply, but specific guidance requires knowledge of its formation pathways.

Future Research Directions in N 2,2 Dimethylpropyl Nitrous Amide Chemistry

Development of Novel and Sustainable Synthesis Pathways with Minimized By-product Formation

Currently, specific, high-yield, and sustainable synthetic routes for N-(2,2-dimethylpropyl)nitrous amide are not well-documented in publicly accessible literature. Future research should prioritize the development of novel synthetic methodologies that are both efficient and environmentally benign. Key areas of investigation would include:

Green Chemistry Approaches: Exploring synthesis pathways that utilize non-toxic solvents, renewable starting materials, and catalytic methods to minimize waste. This could involve enzymatic or biocatalytic routes that offer high selectivity under mild conditions.

Flow Chemistry Synthesis: Investigating the use of continuous flow reactors for the synthesis of this compound. Flow chemistry can offer improved safety, better control over reaction parameters (temperature, pressure, and reaction time), and higher yields with reduced by-product formation compared to traditional batch processes.

By-product Characterization and Minimization: A critical aspect of developing new synthesis pathways is the identification and quantification of by-products. Future studies should employ advanced analytical techniques to characterize the impurity profile of synthesized this compound and optimize reaction conditions to minimize their formation.

A comparative table of potential future synthetic approaches is presented below.

Synthesis ApproachPotential AdvantagesResearch Focus
Green ChemistryReduced environmental impact, use of renewable resources, milder reaction conditions.Development of biocatalytic methods, use of green solvents.
Flow ChemistryEnhanced safety, precise control over reaction parameters, improved yield and purity.Optimization of reactor design and reaction conditions for continuous production.
Catalytic MethodsIncreased reaction rates, high selectivity, potential for catalyst recycling.Screening for efficient and selective catalysts for the nitrosation of the corresponding amide.

Advanced Understanding of Complex Reaction Networks in Environmental and Synthetic Contexts

The environmental fate and reactivity of this compound are currently unknown. The sterically hindered neopentyl group is likely to influence its stability and reaction pathways. Future research should focus on elucidating its behavior in various contexts:

Environmental Degradation Pathways: Investigating the abiotic and biotic degradation of this compound in different environmental matrices such as soil and water. Studies on its photostability, hydrolysis, and susceptibility to microbial degradation are essential to assess its environmental persistence.

Atmospheric Chemistry: While many N-nitrosamines are short-lived in the atmosphere due to photolysis, the specific photochemical behavior of this compound needs to be determined.

Synthetic Applications: N-nitrosamides can serve as precursors in various organic transformations. researchgate.net Research into the synthetic utility of this compound could uncover novel applications in areas such as polymer chemistry or the synthesis of fine chemicals, leveraging the unique properties imparted by the neopentyl group. researchgate.net

Innovative Analytical Methodologies for Ultra-Trace Detection and Speciation

The ability to detect and quantify N-nitrosamides at very low concentrations is crucial for both environmental monitoring and quality control in potential synthetic applications. While general methods for N-nitrosamine analysis exist, methodologies specifically optimized for this compound are needed. nih.gov Future research should aim to develop:

Highly Sensitive and Selective Methods: The development of methods using advanced instrumentation such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS) for the ultra-trace detection of this compound. nih.gov

Sample Preparation Techniques: Creating efficient and robust sample preparation techniques for the extraction and concentration of this compound from complex matrices.

Speciation Analysis: Developing analytical methods capable of distinguishing this compound from its potential isomers and degradation products to accurately assess its presence and fate.

Comprehensive Computational Frameworks for Predictive Chemistry and Material Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research. For this compound, where experimental data is lacking, computational studies are particularly valuable. Future research directions include:

Quantum Chemical Calculations: Employing density functional theory (DFT) and other ab initio methods to calculate the geometric, electronic, and spectroscopic properties of this compound. nih.gov These calculations can provide insights into its stability, reactivity, and potential reaction mechanisms.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the potential biological activity and toxicity of this compound based on its chemical structure.

Material Science Applications: Using computational simulations to explore the potential incorporation of the this compound moiety into novel materials, and to predict the properties of such materials.

Enhanced Environmental Control and Prevention Strategies for N-Nitrosamine Mitigation

Given that N-nitrosamides as a class are often associated with toxicity, proactive strategies for the control and mitigation of this compound are warranted, should its synthesis and use become more widespread. Research in this area should focus on:

Formation Inhibition: Investigating the kinetics and mechanisms of this compound formation to identify conditions that minimize its unintentional synthesis. This includes understanding the role of precursors and nitrosating agents.

Remediation Technologies: Developing and evaluating the effectiveness of various remediation technologies, such as advanced oxidation processes, for the removal of this compound from contaminated water or soil.

Risk Assessment Frameworks: Establishing comprehensive risk assessment frameworks to evaluate the potential human health and environmental risks associated with exposure to this compound.

By pursuing these future research directions, the scientific community can systematically build a comprehensive understanding of this compound, from its fundamental chemistry to its environmental implications. This knowledge will be crucial for any potential future applications and for ensuring its safe handling and management.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(2,2-dimethylpropyl)nitrous amide, and how can reaction conditions be optimized to minimize decomposition?

  • Methodological Answer : Synthesis of nitroso amides typically involves nitrosation of secondary amines using nitrous acid (HNO₂) or alkyl nitrites under controlled acidic conditions. For sterically hindered substrates like this compound, low temperatures (0–5°C) and slow addition of nitrosating agents are critical to avoid side reactions such as dimerization or oxidation. Reaction progress should be monitored via thin-layer chromatography (TLC) or in situ FTIR to detect intermediate nitroso species. Purification via low-temperature recrystallization or flash chromatography under inert atmospheres is recommended to isolate the product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : A combination of spectroscopic techniques is essential:

  • 1H/13C NMR : Compare chemical shifts with analogous nitroso amides (e.g., N,N-bis(2-hydroxyethyl)nitrous amide δH ~3.6 ppm for –CH₂ groups adjacent to the nitroso moiety) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) and isotopic patterns.
  • FTIR : Confirm the presence of N–N=O stretching vibrations (~1450–1500 cm⁻¹) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal analysis can resolve steric effects of the 2,2-dimethylpropyl group .

Q. What storage conditions are critical to prevent degradation of this compound?

  • Methodological Answer : Nitroso compounds are thermally and photolytically labile. Store under inert gas (N₂/Ar) at –20°C in amber vials to minimize light exposure. Regular stability testing via HPLC (e.g., C18 column, UV detection at 230–250 nm) is advised to monitor decomposition (e.g., formation of amines or nitramines). For long-term storage, lyophilization in sealed ampoules under vacuum is recommended .

Advanced Research Questions

Q. What analytical techniques are most effective for quantifying trace impurities in this compound, and how can method validation be conducted?

  • Methodological Answer :

  • GC-MS or LC-MS/MS : Use selective ion monitoring (SIM) to detect trace amines or nitrosamine byproducts. Calibration curves with deuterated internal standards (e.g., N-nitrosodimethylamine-d₆) improve accuracy .
  • Validation : Perform spike-and-recovery experiments (80–120% recovery) and assess inter-day precision (<5% RSD). Limit of detection (LOD) should be ≤1 ppm, as per ICH Q3 guidelines .

Q. How does steric hindrance from the 2,2-dimethylpropyl group influence the compound’s reactivity in nitrosation or hydrolysis?

  • Methodological Answer : Steric hindrance slows nitrosation kinetics due to reduced accessibility of the amine lone pair. Kinetic studies under varying temperatures (Arrhenius plots) and substituent electronic effects (Hammett analysis) can quantify this. For hydrolysis, monitor pH-dependent degradation (e.g., 0.1 M HCl vs. PBS buffer) using UV-Vis spectroscopy to track nitroso group loss .

Q. Can computational models predict the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model bond dissociation energies (BDEs) of the N–NO bond to predict thermal stability. Molecular dynamics simulations under explicit solvent conditions (water, DMSO) can assess hydrolysis pathways. Validate predictions with accelerated stability testing (40°C/75% RH for 6 months) .

Q. What decomposition pathways are observed for this compound, and how can byproducts be characterized?

  • Methodological Answer : Common pathways include:

  • Photolysis : UV irradiation generates nitric oxide (NO) and a secondary amine, detectable via Griess assay .
  • Acid-Catalyzed Hydrolysis : Yields 2,2-dimethylpropylamine and nitrous acid, confirmed by ion chromatography (IC) for nitrite ions .
  • Thermal Decomposition : Headspace GC-MS can identify volatile byproducts (e.g., N₂O, CO₂) .

Q. How does the reactivity of this compound compare to less hindered analogs (e.g., N-nitrosodiethylamine)?

  • Methodological Answer : Comparative studies using competitive kinetic experiments (e.g., nitrosation rates in mixed amine systems) reveal steric effects. Cyclic voltammetry can measure redox stability differences. The hindered analog shows reduced carcinogenic potential in Ames tests due to lower electrophilicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.